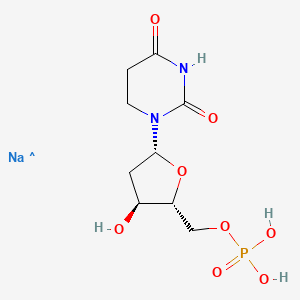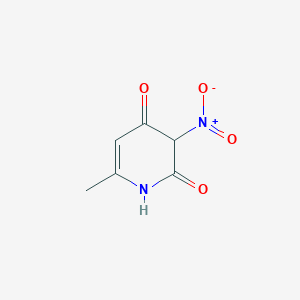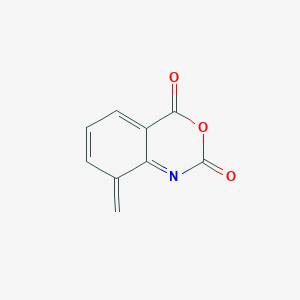
1,4-Dihydropurin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dihydropurin-6-one, also known as hypoxanthine, is a naturally occurring purine derivative with the molecular formula C₅H₄N₄O. It is an important intermediate in the purine metabolism pathway and plays a crucial role in various biological processes. Hypoxanthine is found in both plant and animal tissues and is a key component in the synthesis of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-thioxanthine with concentrated hydrochloric acid to produce 2-chloro-1,7-dihydropurin-6-one, which can then be further processed to obtain hypoxanthine . Another method involves the use of magnetite/chitosan as a catalyst in a one-pot four-component synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.
化学反应分析
Types of Reactions
1,4-Dihydropurin-6-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form xanthine and uric acid.
Reduction: Reduction reactions can convert it to other purine derivatives.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
Major products formed from the reactions of this compound include xanthine, uric acid, and various substituted purine derivatives.
科学研究应用
1,4-Dihydropurin-6-one has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of nucleotides and nucleosides.
Biology: It plays a role in the study of purine metabolism and enzyme activity.
Medicine: Hypoxanthine is used in research related to gout and other metabolic disorders.
Industry: It is utilized in the production of pharmaceuticals and as a biochemical reagent.
作用机制
The mechanism of action of 1,4-Dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by the enzyme xanthine oxidase, which is then further oxidized to uric acid. This pathway is crucial for the regulation of purine levels in the body and the excretion of excess nitrogen.
相似化合物的比较
Similar Compounds
Similar compounds to 1,4-Dihydropurin-6-one include:
Guanine: Another purine derivative with a similar structure but with an amino group at the 2-position.
Adenine: A purine base found in nucleic acids, differing by the presence of an amino group at the 6-position.
Xanthine: An oxidation product of hypoxanthine with an additional oxygen atom.
Uniqueness
This compound is unique due to its specific role in the purine metabolism pathway and its ability to be converted into other important purine derivatives. Its presence in both plant and animal tissues highlights its fundamental role in biological processes.
属性
分子式 |
C5H4N4O |
|---|---|
分子量 |
136.11 g/mol |
IUPAC 名称 |
1,4-dihydropurin-6-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4H,(H,8,9,10) |
InChI 键 |
ZRRMHBVNWJQKPD-UHFFFAOYSA-N |
规范 SMILES |
C1=NC2C(=NC=N2)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


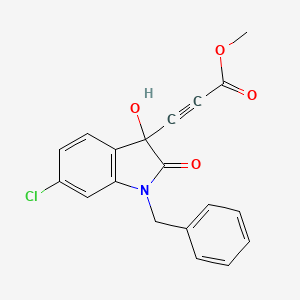
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
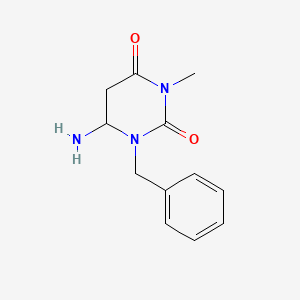

![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)

![sodium;[(13S)-2,4,16,16-tetradeuterio-13-methyl-17-methylidene-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12361864.png)
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12361865.png)
![6-hydroxy-1-methyl-3-oxo-2-[2-oxo-2-(1,3-thiazolidin-3-yl)ethyl]-9,10-dihydro-8H-pyrano[3,2-f]chromene-5-carbaldehyde](/img/structure/B12361880.png)

